molecular formula C18H22ClN5 B12923610 9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl- CAS No. 115204-58-5

9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-

Cat. No.: B12923610
CAS No.: 115204-58-5
M. Wt: 343.9 g/mol
InChI Key: FWSPNOQTFVRQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to a purine ring system. The compound’s structure includes a chlorine atom and two N,N-dimethyl groups, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Reduced purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    9-(4-Methylbenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic properties.

    9-(4-(tert-Butyl)benzyl)-2-chloro-9H-purin-6-amine: Lacks the N,N-dimethyl groups, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the tert-butyl group in 9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can enhance its stability, reactivity, and interaction with specific molecular targets, contributing to its versatility in various applications.

Biological Activity

9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl- is a synthetic compound belonging to the purine family. Its structure features a purine base with significant functional groups that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

  • Molecular Formula : C17H20ClN5
  • Molecular Weight : 329.8272 g/mol
  • CAS Number : 115204-57-4
  • Physical State : Solid at room temperature

The biological activity of 9H-Purin-6-amine can be attributed to its ability to interact with various biological targets. Research indicates that purine derivatives can act as inhibitors of tubulin polymerization, which is crucial in cancer therapy as it disrupts cell division and promotes apoptosis in tumor cells . The presence of the chlorine atom and the dimethylamino group enhances its reactivity and potential for therapeutic modifications.

Inhibitory Effects

Studies have shown that compounds similar to 9H-Purin-6-amine exhibit significant inhibitory effects on:

  • Microtubule Assembly : This property is vital for developing anti-cancer agents as it can prevent cancer cell proliferation .
  • Protein Kinases : Inhibition of these enzymes can disrupt signaling pathways involved in cancer progression .

Case Study 1: Tubulin Polymerization Inhibition

A study investigated the effects of various purine derivatives on tubulin polymerization. The results demonstrated that 9H-Purin-6-amine significantly inhibited microtubule formation in vitro, leading to increased apoptosis in treated cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the purine scaffold could enhance efficacy against specific cancer types .

Case Study 2: Antiviral Activity

Another research focused on the antiviral properties of purine derivatives, including 9H-Purin-6-amine. The compound showed promising results in inhibiting viral replication in cell cultures, suggesting potential applications in treating viral infections .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
2-Chloro-N-(phenylmethyl)-1H-purin-6-amineC11H12ClN5Simpler structure without butyl group
6-Benzylamino-2-chloropurineC11H10ClN5Similar core but different substituents
9-Methyl-N-(4-methoxyphenyl)-purin-6-amineC15H16N5OContains methyl instead of butyl group

The unique combination of a butyl and phenylmethyl group in 9H-Purin-6-amine may enhance its selectivity and biological activity compared to structurally similar compounds .

Properties

CAS No.

115204-58-5

Molecular Formula

C18H22ClN5

Molecular Weight

343.9 g/mol

IUPAC Name

9-[(4-tert-butylphenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C18H22ClN5/c1-18(2,3)13-8-6-12(7-9-13)10-24-11-20-14-15(23(4)5)21-17(19)22-16(14)24/h6-9,11H,10H2,1-5H3

InChI Key

FWSPNOQTFVRQRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.